4-[1-(2-methoxyphenyl)cyclopentyl]phenol
Description
4-[1-(2-Methoxyphenyl)cyclopentyl]phenol is a phenolic compound characterized by a cyclopentyl group bridging a 2-methoxyphenyl ring and a para-hydroxyphenyl moiety. This structure is distinct from other cyclopentyl- or methoxyphenyl-containing compounds due to its unique substitution pattern and stereoelectronic profile, making it relevant in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-[1-(2-methoxyphenyl)cyclopentyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-20-17-7-3-2-6-16(17)18(12-4-5-13-18)14-8-10-15(19)11-9-14/h2-3,6-11,19H,4-5,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZHYWCBKVFPSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCCC2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyphenyl)cyclopentyl]phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyphenyl)cyclopentyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding cyclopentyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Cyclopentyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[1-(2-methoxyphenyl)cyclopentyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyphenyl)cyclopentyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The methoxyphenyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
- ARN5187 (4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol): Key Difference: Replaces the 2-methoxyphenyl group with a 2-fluorophenyl ring. Impact: The electron-withdrawing fluorine atom enhances polarity and may alter receptor binding affinity compared to the methoxy group. ARN5187 exhibits dual inhibition of NR1D2/REV-ERBβ and autophagy, suggesting substituent-dependent biological specificity .
- HBK Series (e.g., HBK15, HBK16): Key Difference: Incorporate a piperazine ring and phenoxy-ethoxyethyl/phenoxy-propyl chains. The absence of piperazine in the target compound may reduce receptor off-target effects .
Cyclopentyl Modifications
- 1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride: Key Difference: Substitutes the phenol group with a methanamine hydrochloride salt. Impact: The amine group increases water solubility (via salt formation) and alters pharmacokinetics. The chloro-fluorophenyl substituent enhances steric bulk and lipophilicity compared to the target compound’s methoxyphenyl group .
Phenolic vs. Non-Phenolic Analogs
- 4-(1-Methylpentyl)phenol: Key Difference: Replaces the cyclopentyl-2-methoxyphenyl group with a methylpentyl chain.
- Eugenol (4-(1-Hydroxyallyl)-2-methoxyphenol): Key Difference: Contains an allyl group instead of a cyclopentyl ring. Impact: The conjugated double bond in eugenol contributes to antioxidant activity, while the cyclopentyl group in the target compound may improve metabolic stability .
Structural and Functional Data Table
Research Findings and Mechanistic Insights
- Substituent Electronic Effects : The 2-methoxy group in the target compound donates electrons via resonance, stabilizing positive charges in binding pockets. In contrast, halogenated analogs (e.g., 2-fluorophenyl in ARN5187) exhibit electron-withdrawing effects, altering binding kinetics .
- Piperazine vs. Phenol Moieties: Piperazine-containing analogs (e.g., HBK15) demonstrate CNS activity due to amine-mediated receptor interactions, whereas the phenol group in the target compound may favor antioxidant or anti-inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
